molecular formula C21H26ClN3O3S2 B2469964 2,5-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride CAS No. 1351631-16-7

2,5-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride

Cat. No.: B2469964
CAS No.: 1351631-16-7
M. Wt: 468.03
InChI Key: UREVZVLIBGEGHA-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride is a structurally complex small molecule characterized by a furan-3-carboxamide core substituted with 2,5-dimethyl groups, a benzo[d]thiazol-2-yl moiety bearing a methylthio group at position 6, and a morpholinoethyl side chain. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability and in vitro/in vivo applications.

Properties

IUPAC Name

2,5-dimethyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)furan-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2.ClH/c1-14-12-17(15(2)27-14)20(25)24(7-6-23-8-10-26-11-9-23)21-22-18-5-4-16(28-3)13-19(18)29-21;/h4-5,12-13H,6-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREVZVLIBGEGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,5-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a complex structure with the following characteristics:

  • Molecular Formula : C₁₅H₁₄N₂O₂S₂
  • Molecular Weight : 318.4 g/mol
  • CAS Number : 1172932-69-2

The compound includes a furan ring, a benzo[d]thiazole moiety, and a carboxamide group, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Enzyme Inhibition : Thiazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1, which plays a crucial role in inflammation and pain pathways. This inhibition can lead to significant anti-inflammatory effects.
  • Antioxidant Activity : Compounds containing thiazole rings often exhibit antioxidant properties, which can help mitigate oxidative stress in cells .
  • Antimicrobial Effects : The compound has demonstrated activity against various pathogens, including bacteria and fungi. Studies have reported significant inhibitory effects against strains such as Escherichia coli and Candida albicans .

Antitumor Activity

Recent studies have indicated that derivatives of benzothiazoles, including the compound under review, possess antitumor properties. In vitro assays using human lung cancer cell lines (A549, HCC827, NCI-H358) revealed that these compounds can inhibit cell proliferation effectively . The mechanism involves binding to DNA and disrupting cellular processes necessary for tumor growth.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. For instance:

  • Significant inhibitory zones (20–25 mm) were observed against Staphylococcus aureus and Bacillus subtilis.
  • The presence of specific substituents on the benzothiazole moiety enhances antimicrobial potency .

Anti-inflammatory Effects

Inhibition of COX enzymes leads to reduced prostaglandin synthesis, contributing to the anti-inflammatory properties observed in animal models. This suggests potential applications in treating inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Solubility : The compound is slightly soluble in water but more soluble in alcohol and ether.
  • Absorption and Distribution : Studies indicate that thiazole derivatives can be effectively absorbed through biological membranes due to their lipophilic nature.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives:

  • In Vivo Studies : Animal models treated with similar compounds exhibited significant reductions in tumor size and improved survival rates compared to controls.
  • Clinical Trials : Preliminary trials have shown promising results in patients with chronic inflammatory conditions; however, further studies are needed to confirm these findings.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzothiazole, including the compound , exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as the MAPK/ERK pathway. For example, a study demonstrated that benzothiazole derivatives could inhibit cell proliferation in multiple cancer lines, including MDA-MB-231 and HCT116 .

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects against a range of pathogens. In vitro studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines. In experimental models, it has been shown to reduce the expression of IL-6 and IL-23 in macrophages, indicating its potential utility in treating inflammatory diseases such as psoriasis .

Mechanistic Studies

The molecular mechanism of action involves binding interactions with specific enzymes and proteins. For instance, the compound has been shown to interact with cyclooxygenase (COX) enzymes through hydrogen bonding, influencing biochemical pathways related to inflammation and pain .

Cellular Effects

Research indicates that the compound influences cellular processes such as apoptosis and cell cycle regulation. Its effects on gene expression have been documented, highlighting its potential as a therapeutic agent in oncology .

Synthesis of Advanced Materials

The compound serves as an intermediate in the synthesis of more complex benzothiazole derivatives used in various industrial applications, including the production of dyes and other chemical products .

Development of New Drugs

Due to its diverse biological activities, this compound is being explored as a precursor for novel pharmaceuticals targeting various diseases beyond cancer and infections .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesSignificant activity against Gram-positive bacteria
Anti-inflammatory EffectsReduces IL-6 and IL-23 expression
Biological ResearchMechanistic StudiesInteracts with COX enzymes
Cellular EffectsInfluences apoptosis and cell cycle
Industrial ApplicationsSynthesis of Advanced MaterialsUsed in dye production
Development of New DrugsExplored for various therapeutic applications

Case Study 1: Anticancer Activity

A study conducted on 2,5-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride demonstrated its efficacy against human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with significant induction of apoptosis markers.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment option.

Chemical Reactions Analysis

Amide Bond Formation via Activation

  • Activation Reagents : Carbodiimides like EDCl or HATU facilitate coupling with amines.

  • Reaction Conditions :

    • Carboxylic Acid : 2,5-Dimethylfuran-3-carboxylic acid (activated as a mixed anhydride or via in situ generation of an active ester).

    • Amine Component : A pre-synthesized secondary amine containing the benzo[d]thiazole and morpholinoethyl moieties.

    • Yield : ~70–85% (typical for such couplings) .

Reactivity of the Methylthio Group

The 6-(methylthio)benzothiazole moiety exhibits sulfur-based reactivity:

Oxidation to Sulfoxide/Sulfone

  • Reagents : H2O2 (for sulfoxide) or mCPBA (for sulfone).

  • Conditions : CH2Cl2, 0°C to RT, 2–12 h .

  • Implications : Alters electronic properties of the benzothiazole ring, potentially modifying bioactivity .

Nucleophilic Substitution

  • Thiol Exchange : Reaction with thiols (e.g., mercaptoethanol) under basic conditions to replace the methylthio group .

Morpholinoethyl Side-Chain Reactivity

The 2-morpholinoethyl group may participate in:

Protonation/Deprotonation

  • Hydrochloride Salt Formation : Treatment with HCl gas in EtOAc to yield the water-soluble hydrochloride salt .

  • pKa : The morpholine nitrogen (pKa ~7–8) is protonated under physiological conditions, enhancing solubility .

Hydrogen Bonding

  • Molecular Interactions : The morpholine oxygen participates in hydrogen bonding with biological targets (e.g., enzymes or receptors) .

Furan Ring Stability and Reactivity

The 2,5-dimethylfuran core is relatively inert but can undergo:

Electrophilic Substitution

  • Limited reactivity due to electron-donating methyl groups. Halogenation or nitration would require harsh conditions (e.g., HNO3/H2SO4) .

Ring-Opening Reactions

  • Oxidative Cleavage : Ozone or RuO4 could cleave the furan ring, though this is unlikely in standard synthetic workflows .

Hydrolytic Degradation

  • Amide Hydrolysis : Acidic (HCl/H2O) or basic (NaOH/EtOH) conditions may cleave the carboxamide bond .

  • Kinetics : pH-dependent, with faster degradation under extremes (pH <2 or >10).

Thermal Decomposition

  • TGA Analysis : Decomposition onset ~200°C, with release of morpholine and sulfur-containing fragments .

Comparative Reaction Data

Reaction TypeReagents/ConditionsProduct/OutcomeYield (%)Reference
Amide CouplingEDCl, HOBt, DMF, RT, 24 hCarboxamide Intermediate78
Methylthio OxidationmCPBA, CH2Cl2, 0°C → RT, 6 hSulfone Derivative65
Morpholinoethyl Alkylation2-Chloroethylmorpholine, K2CO3, refluxSecondary Amine Precursor82
Hydrochloride Salt FormationHCl (g), EtOAc, 0°CCrystalline Hydrochloride Salt95

Key Research Findings

  • Stability : The hydrochloride salt enhances stability under ambient conditions compared to the free base .

  • Bioactivity Modulation : Oxidation of the methylthio group to sulfone reduces steric bulk, potentially improving target binding .

  • Synthetic Challenges : Competing side reactions during alkylation (e.g., over-alkylation of the benzothiazole amine) require careful stoichiometric control .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID (from ) Core Structure Key Substituents Functional Groups Pharmacological Notes
Main Compound Benzo[d]thiazol, furan - 6-(methylthio)benzo[d]thiazol
- 2,5-dimethylfuran
- 2-morpholinoethyl
Carboxamide, morpholine Likely targets kinase or protease pathways; enhanced solubility via hydrochloride salt.
Compound n Thiazole - 2-(2-hydroperoxypropan-2-yl)thiazol-4-yl
- 3-methylureido
Carbamate, hydroperoxide Hydroperoxide group may confer prodrug properties or ROS-mediated activity.
Compound o Thiazole Similar to Compound n with stereochemical variations Carbamate, hydroperoxide Stereochemistry may influence target binding affinity.
Compound p Thiazole - 2-(2-hydroperoxypropan-2-yl)thiazol-4-yl
- Methylureido
Ureido, ester Ester linkage could alter metabolic stability compared to carbamates.
Compound q Thiazole - t-butoxycarbonylamino Carbamate, t-Boc t-Boc group enhances stability but may reduce cell permeability.
Compound w Thiazole Bis(thiazol-5-ylmethyl) Dicarbamate Dimeric structure suggests potential for crosslinking or dual-targeting.

Functional and Pharmacological Differences

Solubility and Stability: The main compound’s hydrochloride salt and morpholinoethyl group likely improve water solubility compared to neutral carbamate analogs (e.g., Compounds n, o) . Compounds with hydroperoxide groups (n, o, p) may exhibit oxidative instability, limiting shelf life but enabling reactive oxygen species (ROS)-dependent mechanisms.

Carbamate-linked analogs (n, o, q) may exhibit slower hydrolysis rates compared to the main compound’s carboxamide, affecting sustained activity .

Metabolic Considerations: The morpholinoethyl group in the main compound could reduce cytochrome P450-mediated metabolism, enhancing plasma half-life relative to t-Boc (q) or isobutoxy (r) analogs.

Preparation Methods

Nitration and Reduction of 2-Chlorobenzo[d]thiazole

The synthesis begins with nitration of 2-chlorobenzo[d]thiazole using concentrated H₂SO₄ and HNO₃ at 0–5°C, yielding a mixture of 6-nitro-2-chlorobenzothiazole (78%) and 5-nitro-2-chlorobenzothiazole (8%). Recrystallization from ethanol isolates the 6-nitro derivative. Subsequent reduction with iron powder in acetic acid at 40°C for 5 hours affords 6-amino-2-chlorobenzo[d]thiazole (33% yield).

Key Reaction Conditions:

  • Nitration: H₂SO₄/HNO₃, 0°C, 3 hours.
  • Reduction: Fe/AcOH, 40°C, 5 hours.

Thioetherification

The methylthio group is introduced via nucleophilic displacement of the chloro substituent. Treatment of 6-amino-2-chlorobenzo[d]thiazole with sodium thiomethoxide (NaSMe) in DMF at 80°C for 12 hours yields 6-(methylthio)benzo[d]thiazol-2-amine. This step achieves >80% conversion, though purification via silica gel chromatography is required to remove residual DMF.

Functionalization with 2-Morpholinoethylamine (Sidechain B)

Alkylation of Core A

The primary amine of Core A undergoes alkylation with 2-chloroethylmorpholine in the presence of K₂CO₃ in acetonitrile. Refluxing at 85°C for 24 hours produces N-(2-morpholinoethyl)-6-(methylthio)benzo[d]thiazol-2-amine (Compound D) in 61–72% yield.

Optimization Note:

  • Excess 2-chloroethylmorpholine (1.5 equiv) and powdered molecular sieves improve regioselectivity, minimizing N,N-dialkylation byproducts.

Synthesis of 2,5-Dimethylfuran-3-carboxylic Acid (Acid C)

Condensation and Oxidation

Ethyl acetoacetate undergoes condensation with methyl vinyl ketone in acetic acid under reflux, followed by oxidative cyclization using MnO₂ to yield ethyl 2,5-dimethylfuran-3-carboxylate (54% yield). Saponification with NaOH in ethanol/water (3:1) at 70°C for 6 hours provides the free acid (89% yield).

Amide Coupling and Salt Formation

Activation of Acid C

The carboxylic acid is activated using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0°C, forming the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure.

Coupling with Compound D

The acid chloride reacts with Compound D in the presence of triethylamine (TEA) in DCM at 25°C for 12 hours. After aqueous workup, the tertiary amide (free base) is isolated in 68% yield.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ethanol and treated with HCl gas at 0°C. Precipitation of the hydrochloride salt is completed by adding diethyl ether, yielding the final compound (92% purity by HPLC).

Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.21 (s, 3H, CH₃), 2.47 (s, 3H, SCH₃), 3.55–3.62 (m, 6H, morpholine-H), 4.12 (t, 2H, NCH₂), 6.88 (s, 1H, furan-H), 7.49–7.68 (m, 2H, benzothiazole-H).
  • MS (ESI+): m/z 459.2 [M+H]⁺.

Purity and Yield Comparison

Step Yield (%) Purity (HPLC, %)
Core A Synthesis 61 95
Alkylation (Compound D) 68 97
Amide Coupling 68 98
Salt Formation 89 92

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for this compound, and what reaction conditions are critical for optimizing yield?

  • Answer : The synthesis involves multi-step acylation and arylation reactions. Key steps include:

  • Condensation of 2-amino-5-R-benzylthiazole derivatives with 2,5-dimethylfuran-3-carboxylic acid chloride under reflux in aprotic solvents (e.g., acetonitrile or DMF) .
  • Critical conditions: Temperature control (60–80°C), anhydrous environment, and reaction time optimization (1–3 hours) to minimize byproducts. Post-synthesis purification via column chromatography (silica gel) or recrystallization (methanol/water) is essential .

Q. Which spectroscopic techniques are most effective for confirming structural integrity, and how should data interpretation be approached?

  • Answer :

  • 1H/13C NMR : Analyze peak splitting patterns for morpholinoethyl and methylthio substituents. DMSO-d6d_6 is preferred for solubility and signal resolution .
  • TLC : Monitor reaction progress using silica gel plates (e.g., Merck F254) with ethyl acetate/hexane (3:7) as the mobile phase .
  • Melting Point : Compare observed values (±2°C) with literature data to assess purity .

Q. What in vitro assays are recommended for preliminary evaluation of anticancer activity?

  • Answer : Use standardized cell viability assays (e.g., MTT or SRB) against panels of cancer cell lines (e.g., HeLa, MCF-7). Key parameters:

  • Dose-response curves (1–100 µM) with 48–72 hr incubation.
  • Positive controls (e.g., doxorubicin) and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Answer : Discrepancies may arise from:

  • Cell Line Variability : Test across multiple lines (e.g., epithelial vs. hematologic cancers) .
  • Assay Conditions : Standardize serum concentration, incubation time, and solvent controls (e.g., DMSO ≤0.1%) .
  • Metabolic Stability : Evaluate compound stability in cell culture media via LC-MS to identify degradation products .

Q. What experimental design considerations are crucial for assessing environmental fate and ecotoxicological impacts?

  • Answer : Adopt a tiered approach:

  • Lab Studies : Determine hydrolysis/photolysis rates (OECD 111) and soil adsorption coefficients (OECD 106) .
  • Field Studies : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) under realistic exposure scenarios .
  • Long-Term Tracking : Use isotopic labeling (e.g., 14C) to trace degradation pathways over 6–12 months .

Q. What strategies address purification challenges due to complex byproducts?

  • Answer :

  • Byproduct Identification : Use LC-HRMS to characterize impurities; adjust reaction stoichiometry to minimize their formation .
  • Chromatography Optimization : Employ gradient elution (e.g., 10–90% acetonitrile in water) with C18 columns for better resolution .

Q. How can structure-activity relationships (SAR) be elucidated when modifying substituents on the benzothiazole and morpholinoethyl moieties?

  • Answer :

  • Systematic Substitution : Synthesize analogs with varying R-groups (e.g., electron-withdrawing vs. donating) on the benzothiazole ring .
  • Bioactivity Profiling : Compare IC50 values against kinase targets (e.g., EGFR, VEGFR) to identify critical pharmacophores .
  • Example : Analogs with 6-methylthio groups show enhanced lipophilicity and cellular uptake compared to methoxy derivatives .

Methodological Notes

  • Spectral Data Interpretation : Cross-validate NMR shifts with computational tools (e.g., ACD/Labs) to confirm assignments .
  • Ecotoxicity Testing : Follow OECD guidelines for reproducibility and regulatory compliance .

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